molecular formula C17H19NO2 B5401437 N-(4-isopropoxyphenyl)-2-phenylacetamide

N-(4-isopropoxyphenyl)-2-phenylacetamide

Cat. No. B5401437
M. Wt: 269.34 g/mol
InChI Key: SDQOCVYDTNKXRV-UHFFFAOYSA-N
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Description

N-(4-isopropoxyphenyl)-2-phenylacetamide, also known as IPPA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. IPPA is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-isopropoxyphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that N-(4-isopropoxyphenyl)-2-phenylacetamide acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(4-isopropoxyphenyl)-2-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-isopropoxyphenyl)-2-phenylacetamide has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models and has been shown to have anticonvulsant properties. N-(4-isopropoxyphenyl)-2-phenylacetamide has also been shown to reduce tumor growth in animal models of cancer. However, further studies are required to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-(4-isopropoxyphenyl)-2-phenylacetamide has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. N-(4-isopropoxyphenyl)-2-phenylacetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(4-isopropoxyphenyl)-2-phenylacetamide has some limitations for laboratory experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. N-(4-isopropoxyphenyl)-2-phenylacetamide is also highly lipophilic, which can affect its distribution and metabolism in vivo.

Future Directions

There are several potential future directions for research on N-(4-isopropoxyphenyl)-2-phenylacetamide. One area of interest is the development of new analogs of N-(4-isopropoxyphenyl)-2-phenylacetamide with improved pharmacological properties. Another area of interest is the study of the mechanism of action of N-(4-isopropoxyphenyl)-2-phenylacetamide and its potential use in the treatment of neurological disorders. Further studies are also required to determine the full extent of its biochemical and physiological effects and its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of N-(4-isopropoxyphenyl)-2-phenylacetamide involves the reaction of 4-isopropoxybenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and results in the formation of N-(4-isopropoxyphenyl)-2-phenylacetamide as a white crystalline solid. The purity of N-(4-isopropoxyphenyl)-2-phenylacetamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-isopropoxyphenyl)-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant biological activity and has been tested for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. N-(4-isopropoxyphenyl)-2-phenylacetamide has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

IUPAC Name

2-phenyl-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-10-8-15(9-11-16)18-17(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOCVYDTNKXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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